molecular formula C10H16MgN2NaO9+ B13352661 Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate

Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate

Cat. No.: B13352661
M. Wt: 355.54 g/mol
InChI Key: HQDTWGRTHXJMQG-UHFFFAOYSA-L
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Description

. This compound is widely used as a chelating agent, which means it can bind to metal ions and form stable complexes. It is particularly effective in binding polyvalent cations such as calcium and magnesium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraacetic acid disodium magnesium salt xhydrate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxides. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be used in various applications .

Common Reagents and Conditions

The compound reacts with metal ions in aqueous solutions. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out at room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes. These complexes are highly stable and can be used in various applications, including water treatment, agriculture, and medicine .

Mechanism of Action

The compound exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This process involves the donation of electron pairs from the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule to the metal ion, forming a coordinate bond. The resulting complex is highly stable and prevents the metal ion from participating in other chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenediaminetetraacetic acid disodium magnesium salt xhydrate is unique due to its ability to bind both magnesium and other metal ions. This dual functionality makes it particularly useful in applications where the presence of magnesium is beneficial, such as in certain biological and industrial processes .

Properties

Molecular Formula

C10H16MgN2NaO9+

Molecular Weight

355.54 g/mol

IUPAC Name

magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate

InChI

InChI=1S/C10H16N2O8.Mg.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2

InChI Key

HQDTWGRTHXJMQG-UHFFFAOYSA-L

Canonical SMILES

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Mg+2]

Origin of Product

United States

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